molecular formula C12H22 B073344 (E)-Cyclododecene CAS No. 1486-75-5

(E)-Cyclododecene

Cat. No.: B073344
CAS No.: 1486-75-5
M. Wt: 166.3 g/mol
InChI Key: HYPABJGVBDSCIT-OWOJBTEDSA-N
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Description

(E)-Cyclododecene is an organic compound with the molecular formula C₁₂H₂₂ It is a cyclic alkene with a twelve-membered ring and a trans double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Cyclododecene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclododecatriene. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions to selectively hydrogenate the triene to the desired this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the cyclization of dodecane derivatives. This method involves the use of strong acids or bases to induce cyclization, followed by purification steps to isolate the desired product. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-Cyclododecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclododecanone or cyclododecanol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclododecane using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under mild heating.

    Reduction: Hydrogen gas with a palladium or platinum catalyst at elevated temperatures and pressures.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a radical initiator.

Major Products:

    Oxidation: Cyclododecanone, cyclododecanol.

    Reduction: Cyclododecane.

    Substitution: Halogenated cyclododecenes.

Scientific Research Applications

(E)-Cyclododecene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and specialty chemicals.

    Biology: Research into its biological activity is ongoing, with studies exploring its potential as a building block for bioactive molecules.

    Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.

    Industry: It is used in the production of lubricants, plasticizers, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-cyclododecene in chemical reactions involves the interaction of its double bond with various reagents. The trans configuration of the double bond influences its reactivity, making it more selective in certain reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Cyclododecane: A saturated analogue with similar ring size but lacking the double bond.

    Cyclododecatriene: A triene with three double bonds, used as a precursor in the synthesis of (E)-cyclododecene.

    Cyclooctene: A smaller cyclic alkene with an eight-membered ring and a single double bond.

Uniqueness: this compound is unique due to its twelve-membered ring and trans double bond, which confer distinct reactivity and stability compared to its analogues. Its specific structure allows for selective reactions that are not possible with smaller or more saturated rings.

Properties

IUPAC Name

cyclododecene
Source PubChem
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InChI

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPABJGVBDSCIT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC/C=C/CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27056-69-5
Record name Cyclododecene, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27056-69-5
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Molecular Weight

166.30 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclododecene
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CAS No.

1486-75-5, 1501-82-2
Record name trans-Cyclododecene
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Record name Cyclododecene
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Record name Cyclododecene, (E)-
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Record name Cyclododecene
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Synthesis routes and methods I

Procedure details

A 70 ml autoclave equipped with a magnetic stirrer was charged with 40 g of trans-, trans-, cis-1,5,9-cyclododecatriene, 50 mg of RuCl3*H2O, 400 mg of triphenylphosphine, 0.5 g of 37% strength aqueous formaldehyde solution and 100 mg of acetic acid. The reactor was purged with nitrogen and hydrogen and then brought to a hydrogen pressure of 20 bar and heated up with stirring. At 115° C., the reactor pressure decreased noticeably and the internal temperature rose quickly to 140° C. Thereafter the reactor was constantly maintained at 20 bar and 145° C. by means of hydrogen. After about 2.5 hours the reactor was cooled down and decompressed. The effluent was found by GC to contain a yield of 97% of cyclododecene and 1.8% of cyclododecane. The remainder was cyclododecadiene.
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RuCl3
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400 mg
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97%

Synthesis routes and methods II

Procedure details

The hydrogenation of polyenes to monoenes over homogeneous Ru catalysts with addition of water is described, for example, in U.S. Pat. No. 5,180,870. In example 2 of this document, a cyclododecatriene conversion of 98.4% is attained after a reaction time of 4 h with addition of water. What cyclododecene yield is obtained is not stated. In example 1 of this document, only an unsatisfactory conversion of 85.8% is attained with addition of somewhat less water than in example 2 after a reaction time of 8 h.
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polyenes
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Synthesis routes and methods III

Procedure details

Using the mode of operation set forth in Example 1--except for Experiment 31, wherein 15 ml. of monomer was employed--30 ml. (158 mmol.) of cyclododecene (mixture of isomers with 70.3% trans- and 29.7% cis-cyclododecene) was polymerized with a catalyst of varying amounts of cis,trans-1,5-cyclodecadiene and 1.5 ml. of a 0.1-molar solution of tungsten hexachloride in benzene. The results of Comparative Experiment B, as well as Experiments 31-38, are indicated in Table V.
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tungsten hexachloride
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Q & A

Q1: What is the structural difference between cis- and trans-cyclododecene?

A: Both cis- and trans-cyclododecene share the same molecular formula (C12H22) and are structural isomers. The key difference lies in the orientation of the hydrogen atoms attached to the double bond carbons. In cis-cyclododecene, these hydrogens are on the same side of the double bond, leading to a bent structure. In contrast, trans-cyclododecene, also known as (E)-cyclododecene, has hydrogens on opposite sides of the double bond, resulting in a less strained, more linear conformation. [, ]

Q2: How does the trans configuration impact the reactivity of cyclododecene?

A: The trans configuration significantly influences the reactivity of cyclododecene. For instance, during the rhodium(I)-catalyzed dehydrogenative monoborylation reaction with diboron pinacol ester ((BPin)2), only the cis isomer reacts, leaving trans-cyclododecene untouched. [] This selectivity highlights the importance of the double bond geometry in catalytic reactions.

Q3: How does the telluroxide elimination reaction differ for trans-cyclododecene compared to other cyclic systems?

A: Telluroxide elimination from sec-alkyl phenyl tellurium dibromides usually yields a mixture of olefins, allylic alcohols, and ethers. Interestingly, for the cyclododecyl system, only trans-cyclododecene is formed as the olefin product. This contrasts with the selenoxide elimination, which produces a 1:1 mixture of cis and trans isomers. []

Q4: What is known about the conformational flexibility of trans-cyclododecene?

A: Dynamic NMR spectroscopy and computational methods have been employed to study the conformation of trans-cyclododecene. At low temperatures (-164.5 °C), the 13C NMR spectrum revealed seven peaks for the olefinic carbons, suggesting the presence of multiple conformations. Computational studies using MM2 and MM3 force fields further supported this, identifying several low-energy conformations. []

Q5: Are there any studies on the polymerization of trans-cyclododecene?

A: While the provided abstracts don't specifically focus on the polymerization of pure trans-cyclododecene, research indicates that a mixture of cis/trans-cyclododecene can undergo ring-opening metathesis polymerization (ROMP). This reaction, catalyzed by tungsten or molybdenum salts and organoaluminum compounds, yields a linear, unsaturated polymer called trans-polyalkenamer. []

Q6: How does the hydrogenation of trans-cyclododecene over metal catalysts proceed?

A: Studies on the hydrogenation of both cis- and trans-cyclododecene over metal catalysts provide insights into the mechanism of this reaction. While the abstracts don't detail specific results for trans-cyclododecene, they highlight the debate surrounding cis vs. trans addition of hydrogen on the double bond. This research emphasizes the complexities of surface-catalyzed reactions and the challenges in identifying reaction intermediates. []

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